Hm1a, known scientifically as κ-theraphotoxin-Hm1a, is a spider toxin derived from the venom of the spider Haplopelma lividum. This compound has gained significant attention in pharmacological research due to its selective inhibitory effects on voltage-gated sodium channels, particularly the human sodium channel NaV1.1. Hm1a is classified as a neurotoxin and is primarily studied for its potential applications in understanding pain mechanisms and developing analgesic therapies.
Hm1a is sourced from the venom of the Haplopelma lividum spider, commonly found in Southeast Asia. This toxin belongs to a broader class of peptide toxins known as voltage-gated sodium channel modulators. These toxins are characterized by their ability to bind to specific sites on sodium channels, thereby influencing their activity. Hm1a has been shown to selectively inhibit NaV1.1 channels while having minimal effects on other sodium channels, making it a valuable tool for studying sodium channel function and related pathologies.
The synthesis of Hm1a typically involves solid-phase peptide synthesis techniques. One common method employs Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis, which allows for the sequential addition of amino acids to form the peptide chain. The synthesis process includes:
Technical details include using reversed-phase HPLC with specific solvents (0.05% trifluoroacetic acid in water as solvent A and 90% acetonitrile with 0.045% trifluoroacetic acid as solvent B) for effective separation of peptide fractions .
The molecular structure of Hm1a has been elucidated through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The peptide exhibits a complex three-dimensional structure characterized by:
Hm1a's chemical reactions primarily involve its binding interactions with voltage-gated sodium channels. The binding process can be described as follows:
The mechanism of action of Hm1a involves several key processes:
Hm1a possesses several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings and potential therapeutic development.
Hm1a has several scientific applications:
Hm1a (also designated κ-theraphotoxin-Hm1a, δ-theraphotoxin-Hm1a, or heteroscodratoxin-1) is a 35-amino acid peptide toxin naturally occurring in the venom of the Togo starburst tarantula (Heteroscodra maculata). It is classified as a knottin peptide due to its inhibitor cystine knot (ICK) structural motif, stabilized by three disulfide bonds (Cys²-Cys¹⁶, Cys⁹-Cys²¹, Cys¹⁵-Cys²⁸) that confer exceptional stability [2] [3]. This basic peptide (isoelectric point ~7.7) has a molecular weight of 3,995.61–3,997.46 Da and a carboxylated C-terminus [2] [3] [5]. Its primary sequence is:
ECRYLFGGCSSTSDCCKHLSCRSDWKYCAWDGTFS [2] [3].
Hm1a is biosynthesized in the venom glands of H. maculata as part of a complex venom cocktail evolved for prey capture and defense. The toxin is secreted into the venom in its functional, folded form. Synthetic versions (>95% purity) are produced for research using solid-phase peptide synthesis, replicating the native structure and disulfide connectivity [1] [2].
Table 1: Chemical Identity of Hm1a
Property | Value/Description |
---|---|
IUPAC Name | κ-theraphotoxin-Hm1a |
Synonyms | Heteroscodratoxin-1, δ-TRTX-Hm1a, HmTx1 |
Amino Acid Sequence | ECRYLFGGCSSTSDCCKHLSCRSDWKYCAWDGTFS |
Disulfide Bonds | Cys2-Cys16, Cys9-Cys21, Cys15-Cys28 |
Molecular Formula | C₁₇₀H₂₃₉N₄₇O₅₄S₆ |
Molecular Weight | 3995.61–3997.46 g/mol |
Structural Family | Inhibitor Cystine Knot (ICK) / Knottin |
Source | Venom of Heteroscodra maculata (Togo starburst tarantula) |
Heteroscodra maculata (Pocock, 1899), the source organism of Hm1a, belongs to the following taxonomic hierarchy:
Commonly known as the Togo starburst tarantula, ornamental baboon tarantula, or starburst baboon tarantula, this species is endemic to West Africa, primarily found in Togo and Ghana [3] [7]. It is an arboreal (tree-dwelling) old-world tarantula characterized by:
The identification and characterization of Hm1a unfolded over two decades through key research phases:
Initial Identification and Potassium Channel Effects (Early 2000s):Hm1a was first purified and characterized from H. maculata venom around 2002. Early studies identified it as a modulator of voltage-gated potassium (KV) channels, specifically blocking subtypes KV2.1, KV2.2, KV4.1, KV4.2, and KV4.3. At concentrations of 100-300 nM, Hm1a significantly reduced potassium currents (e.g., 23% block of KV2.1, 50% block of KV4.1 at 0 mV) by shifting the activation threshold to more positive potentials, requiring stronger depolarizations to open the channels [3]. This activity led to its early designation as a potassium channel toxin (κ-theraphotoxin-Hm1a). Its amino acid sequence and disulfide bond pattern were determined, revealing strong similarity to other tarantula toxins like hanatoxin and SGTx1 [3].
Discovery of Nav1.1 Selectivity and Pain Research (2016-2017):A pivotal shift in understanding occurred with research published in 2016 and 2017. Osteen et al. demonstrated that Hm1a is a potent and selective agonist of the voltage-gated sodium channel Nav1.1 (SCN1A), with an EC₅₀ of 38 ± 6 nM [1] [3]. This study revealed Hm1a's profound effect on sensory neurons:
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9